molecular formula C13H9NO4 B075454 Phenyl 4-nitrobenzoate CAS No. 1429-05-6

Phenyl 4-nitrobenzoate

Cat. No.: B075454
CAS No.: 1429-05-6
M. Wt: 243.21 g/mol
InChI Key: LUSSRKMAXZEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remdesivir isopropyl ester analog is a derivative of remdesivir, a nucleotide analog prodrug that has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2. This compound is designed to enhance the pharmacokinetic properties of remdesivir, making it more effective in clinical applications.

Mechanism of Action

Target of Action

Phenyl 4-nitrobenzoate is a compound that primarily targets aromatic polymers and enzymes like chymotrypsin . The compound’s interaction with these targets is mainly due to its nitro group, which is highly reactive and can undergo various chemical transformations .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the case of aromatic polymers, the compound undergoes a nucleophilic displacement reaction, where the nitro group is displaced by various nucleophiles, leading to the formation of functionalized intermediates and polymers .

When interacting with enzymes like chymotrypsin, this compound acts as a neutral nucleophile, undergoing acylation . This involves a nucleophilic attack by an imidazole of the enzyme, followed by rapid transfer of the acylating group to the serine 195 from the acylimidazole species .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of aromatic polymers and the acylation of enzymes. The compound’s nitro group plays a crucial role in these pathways, participating in nucleophilic displacement reactions that lead to the formation of various aromatic compounds . In the acylation of enzymes, the compound’s nitro group facilitates the transfer of the acylating group, influencing the enzyme’s function .

Result of Action

The action of this compound results in the formation of various aromatic compounds and polymers, which have applications in different industries . In the context of enzymes, the compound’s action can influence the enzyme’s function, potentially altering biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remdesivir isopropyl ester analog typically involves a multi-step process starting from the nucleoside analog GS-441524. The key steps include protection, phosphoramidation, and deprotection. The use of N,N-dimethylformamide dimethyl acetal as a protecting agent is common, followed by phosphoramidation and subsequent deprotection under mild conditions to avoid degradation .

Industrial Production Methods

Industrial production of remdesivir isopropyl ester analog involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve high yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities to meet clinical demand .

Chemical Reactions Analysis

Types of Reactions

Remdesivir isopropyl ester analog undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final remdesivir isopropyl ester analog. These intermediates are carefully monitored to ensure high purity and efficacy of the final product .

Scientific Research Applications

Remdesivir isopropyl ester analog has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Explored as a potential antiviral agent for treating various viral infections, including severe acute respiratory syndrome coronavirus 2.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Molnupiravir: Another nucleotide analog with antiviral properties.

    PF-07321332: A protease inhibitor with antiviral activity.

    GS-441524: The parent nucleoside analog of remdesivir.

Uniqueness

Remdesivir isopropyl ester analog is unique due to its enhanced pharmacokinetic properties, which allow for better absorption and distribution in the body. This makes it more effective in clinical settings compared to its parent compound, GS-441524 .

Properties

IUPAC Name

phenyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSRKMAXZEBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162216
Record name Benzoic acid, 4-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-05-6
Record name Benzoic acid, 4-nitro-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1429-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-nitro-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-BENZOIC ACID PHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Phenyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Phenyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Phenyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Phenyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Phenyl 4-nitrobenzoate
Customer
Q & A

Q1: What is the mechanism of Phenyl 4-nitrobenzoate hydrolysis in the presence of o-iodosobenzoate?

A1: [] o-Iodosobenzoate (IBA-) catalyzes the hydrolysis of this compound through a nucleophilic mechanism. The reaction proceeds through the formation of a detectable intermediate, 1-(4-nitrobenzoyloxy)-1,2-benzodoxol-3(1H)-one. The rate-limiting step involves the collapse of a tetrahedral intermediate formed by the attack of IBA- on the ester, leading to the departure of phenol as the leaving group. This catalytic process is highly efficient, surpassing imidazole in its activity due to factors like nucleophilicity enhancement (α-effect), reduced steric hindrance, and a more favorable entropy of activation.

Q2: How does the structure of this compound affect its rate of base-catalyzed hydrolysis?

A2: [] The presence of the nitro group (NO2) at the para position of the benzoyl moiety in this compound significantly influences its reactivity towards base-catalyzed hydrolysis. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (OH-). This effect is reflected in the Hammett relationship, where this compound exhibits a reaction constant (ρ) of 2.44, indicating a strong positive influence of electron-withdrawing substituents on the hydrolysis rate.

Q3: Can this compound be used as an initiator in polymer synthesis?

A3: [] Yes, this compound serves as an effective initiator in the chain-growth polycondensation of specific monomers, like phenyl 4-(4-octyloxybenzylamino)benzoate. This process yields well-defined poly(p-benzamide) with controlled molecular weight and low polydispersity. The nitro group in this compound likely acts as an activating group, facilitating the initiation step of the polymerization reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.